molecular formula C9H10Br2N2 B3156168 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide CAS No. 82118-51-2

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide

Cat. No.: B3156168
CAS No.: 82118-51-2
M. Wt: 306.00
InChI Key: YBRCRDCVJYNGLL-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its bromoethyl group attached to the benzimidazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide can be synthesized through several synthetic routes One common method involves the reaction of o-phenylenediamine with ethylene dibromide under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form benzimidazole derivatives with higher oxidation states.

  • Reduction: Reduction reactions can yield compounds with reduced bromoethyl groups.

  • Substitution: Substitution reactions can lead to the formation of various benzimidazole derivatives with different substituents.

Scientific Research Applications

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-1H-benzimidazole hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The bromoethyl group plays a crucial role in the compound's reactivity, allowing it to bind to and modulate the activity of various enzymes and receptors.

Comparison with Similar Compounds

1-(2-Bromoethyl)-1H-benzimidazole hydrobromide is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromoethylbenzene: Similar in structure but lacks the benzimidazole ring, resulting in different chemical properties and reactivity.

  • 1-Methyl-1H-benzimidazole: Contains a methyl group instead of a bromoethyl group, leading to variations in its biological and chemical behavior.

  • 2-Methoxybenzimidazole: Features a methoxy group, which imparts different electronic and steric effects compared to the bromoethyl group.

These comparisons help to understand the distinct advantages and applications of this compound in various fields.

Properties

IUPAC Name

1-(2-bromoethyl)benzimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRCRDCVJYNGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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